molecular formula C12H14ClF2N3 B12226304 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12226304
M. Wt: 273.71 g/mol
InChI Key: OKADRIZIHRVAHO-UHFFFAOYSA-N
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Description

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the difluorophenyl group with the pyrazolylmethylamine under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazolylmethylamine moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazolylmethylamine moiety

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-10(5-6-16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

OKADRIZIHRVAHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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